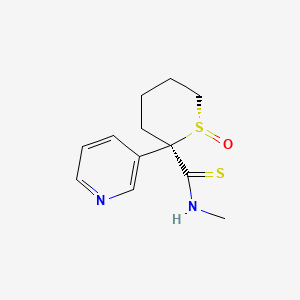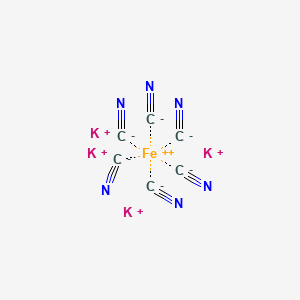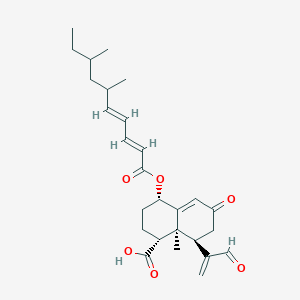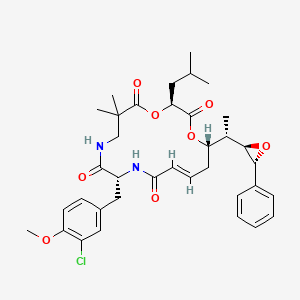
BAS-118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAS-118 is a novel benzamide derivative that has garnered significant attention due to its potent antibacterial activity, particularly against Helicobacter pylori. This compound is known for its selective action and low propensity to induce drug resistance, making it a promising candidate in the field of antimicrobial therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
BAS-118 is synthesized through a series of chemical reactions involving the condensation of N-methylbenzamide with 2-naphthalen-2-ylacetyl chloride. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized to maximize yield and minimize impurities. The production is carried out in reactors with precise temperature and pressure control to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
BAS-118 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
BAS-118 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying benzamide derivatives and their reactivity.
Biology: Investigated for its antibacterial properties, particularly against Helicobacter pylori.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Helicobacter pylori.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
BAS-118 exerts its antibacterial effects by targeting specific pathways in Helicobacter pylori. It inhibits the synthesis of essential proteins and enzymes required for bacterial growth and survival. The compound binds to the bacterial cell membrane, disrupting its integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: Another antibacterial agent used against Helicobacter pylori.
Metronidazole: Commonly used in combination therapy for Helicobacter pylori infections.
Uniqueness
BAS-118 is unique due to its potent and selective antibacterial activity against Helicobacter pylori, including strains resistant to clarithromycin and metronidazole. Unlike other compounds, this compound does not readily induce drug resistance, making it a valuable addition to the arsenal of antimicrobial agents .
Properties
CAS No. |
218936-13-1 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O2/c1-21-20(24)17-7-4-8-18(13-17)22-19(23)12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11,13H,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
VQVCFYIDCWPSNE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Key on ui other cas no. |
218936-13-1 |
Synonyms |
BAS 118 BAS-118 BAS118 N-methyl-3-(2-(2-naphthyl)acetylamino)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)
![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)








![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)


